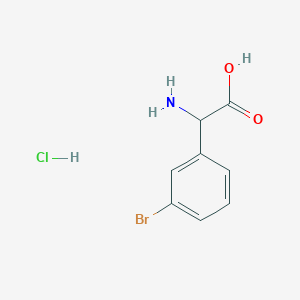

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(3-bromophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGMUDZTEIIRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071455-12-3 | |

| Record name | Benzeneacetic acid, α-amino-3-bromo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071455-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Molecular Structure and Properties of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Technical Guide & Application Note

Executive Summary

2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (also known as 3-Bromophenylglycine HCl) is a critical non-proteinogenic amino acid scaffold used in modern drug discovery. It serves as a bifunctional building block: the phenylglycine core provides a rigid, chiral linker often used to constrain peptide conformation, while the meta-bromo substituent offers an orthogonal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthetic routes, and its strategic utility in peptidomimetic design.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule features a central

-

Chirality: The

-carbon is a stereocenter. The compound exists as two enantiomers: (R) and (S). In drug development, the specific enantiomer is often selected to match the binding pocket of the target protein (e.g., thrombin active sites). -

The Meta-Bromo Handle: The bromine atom at the 3-position is electronically distinct from para-substituted analogs. It withdraws electrons via induction (-I effect), slightly increasing the acidity of the

-proton compared to unsubstituted phenylglycine.

Key Properties Table

| Property | Data / Description |

| IUPAC Name | 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride |

| Common Name | 3-Bromophenylglycine HCl |

| CAS Number | 14328-54-2 (Racemic) / 1071455-12-3 (Enantiopure forms vary) |

| Molecular Formula | |

| Molecular Weight | 266.52 g/mol |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |

| pKa (Calc) | Carboxyl: ~2.1 |

| H-Bond Donors/Acceptors | 3 Donors / 3 Acceptors |

Synthetic Routes & Manufacturing

The industrial standard for synthesizing phenylglycine derivatives is the Strecker Synthesis . This route is preferred for its scalability and the availability of the starting material, 3-bromobenzaldehyde.

The Strecker Protocol (Step-by-Step)

Pre-requisite: All reactions involving cyanide must be performed in a well-ventilated fume hood with appropriate cyanide sensors and antidotes available.

-

Imine Formation:

-

Reagents: 3-Bromobenzaldehyde, Ammonium Chloride (

), Sodium Cyanide ( -

Solvent: Methanol/Water mixture (1:1).

-

Procedure: The aldehyde is condensed with ammonia to form an imine intermediate in situ. Cyanide attacks the imine carbon to form the

-aminonitrile. -

Scientist's Note: Maintain temperature below 40°C to prevent polymerization of the aldehyde.

-

-

Hydrolysis:

-

Reagents: Concentrated Hydrochloric Acid (

, 6M to 12M). -

Procedure: The aminonitrile is refluxed in strong acid. This converts the nitrile (

) to a carboxylic acid ( -

Critical Step: The reaction initially forms the amide, which requires sustained heat (reflux ~4-6 hours) to fully hydrolyze to the acid.

-

-

Salt Formation & Purification:

-

Workup: The solvent is evaporated.[1] The residue is redissolved in minimal hot water and precipitated with excess HCl or acetone.

-

Result: The hydrochloride salt crystallizes out, leaving behind ammonium salts.

-

Synthetic Workflow Diagram

Figure 1: The Strecker synthesis pathway converting 3-bromobenzaldehyde to the target amino acid HCl salt.[2]

Reactivity & Divergent Synthesis

For researchers, the value of this molecule lies in its dual reactivity . It can be elaborated in two orthogonal directions: modification of the amino acid backbone or functionalization of the aromatic ring.

The Bromine Handle: Suzuki-Miyaura Coupling

The 3-bromo position allows the molecule to serve as an electrophile in Palladium-catalyzed cross-coupling.

-

Why it matters: This allows the introduction of biaryl structures after the amino acid core is established, or before peptide coupling.

-

Protocol Insight:

-

Catalyst:

or -

Base: Aqueous

or -

Protection: The free amine and acid must be protected (e.g., as a Boc-methyl ester) to prevent catalyst poisoning and side reactions.

-

The Amino Acid Core: Peptide Coupling

-

Amide Bond Formation: The carboxylic acid can be activated using EDC/NHS or HATU to couple with amines.

-

N-Protection: The amine is typically Boc- or Fmoc-protected for solid-phase peptide synthesis (SPPS).

-

Stability Note: Phenylglycines are prone to racemization during coupling due to the high acidity of the

-proton. Use of HOBt/HOAt additives and low temperatures (0°C) is mandatory to preserve chirality.

Reactivity Flowchart

Figure 2: Divergent synthetic utility. The molecule can be expanded via the aromatic ring (Suzuki) or the backbone (Peptide).

Pharmaceutical Applications

Conformational Restriction

In peptide drugs, flexibility often leads to poor selectivity and rapid metabolic degradation. Replacing a flexible residue (like Phenylalanine) with 3-bromophenylglycine restricts the rotation of the peptide backbone (

Thrombin and Factor Xa Inhibitors

Phenylglycine derivatives are classic scaffolds for serine protease inhibitors. The phenyl ring occupies the S1 specificity pocket of the enzyme. The 3-bromo substituent can access the adjacent hydrophobic sub-pockets, improving binding affinity compared to the unsubstituted parent.

Lipophilicity Modulation

The bromine atom increases the lipophilicity (LogP) of the molecule. This is often used to improve the membrane permeability of polar peptide drugs, enhancing oral bioavailability.

Handling, Stability, & Quality Control

Storage & Stability

-

Hygroscopicity: As an HCl salt, the compound is hygroscopic. It must be stored in a desiccator or under inert gas (Nitrogen/Argon).

-

Acidity: The salt is acidic and corrosive. Avoid contact with metal spatulas for prolonged periods; use glass or plastic.

-

Shelf Life: Stable for >2 years at -20°C if kept dry.

Quality Control Methods

To ensure the integrity of the building block before synthesis:

-

HPLC (Purity):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 210 nm (amide) and 254 nm (phenyl).

-

-

Chiral HPLC (Enantiomeric Excess):

-

Required if using the enantiopure form.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/Isopropanol mixtures.

-

-

NMR Verification:

-

NMR (DMSO-

-

NMR (DMSO-

References

-

Strecker Synthesis of Phenylglycines : Dyker, G. (Ed.). (1999). Amino Acid Synthesis. Wiley-VCH.[3]

-

Suzuki-Miyaura Coupling Mechanism : Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Phenylglycine in Drug Design : Claeson, G. (1994). Synthetic Peptides and Peptidomimetics as Substrates and Inhibitors of Thrombin and Other Proteases. Blood Coagulation & Fibrinolysis, 5(3), 411-436.

-

Racemization of Phenylglycines : Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (See Chapter on Racemization).

-

Compound Data (PubChem) : National Center for Biotechnology Information. PubChem Compound Summary for CID 122026, 2-Amino-2-(3-bromophenyl)acetic acid.

Sources

Comparative Technical Analysis: 2-Amino-2-(3-bromophenyl)acetic acid vs. 4-Bromo Isomer

Executive Summary

In the landscape of non-natural amino acids, brominated phenylglycines serve as critical "chiral handles" for late-stage diversification via palladium-catalyzed cross-couplings. While 2-Amino-2-(3-bromophenyl)acetic acid (3-Br-Phg ) and its 4-bromo isomer (4-Br-Phg ) share identical molecular weights and similar solubility profiles, they exhibit divergent behaviors in stereochemical stability and topological vectoring .

This guide analyzes the mechanistic implications of the bromine position (meta vs. para) on synthetic viability, racemization kinetics during peptide synthesis, and downstream pharmacophore design.

Physicochemical & Electronic Profiling

The core distinction between the isomers lies in the transmission of electronic effects from the bromine atom to the

Electronic Impact (Hammett Analysis)

Bromine exerts both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

-

Para (4-position): The +R effect opposes the -I effect, dampening the electron withdrawal on the ring system.

-

Meta (3-position): The +R effect is negligible at the meta position; the -I effect dominates.

Implication: The phenyl ring in 3-Br-Phg is more electron-deficient than in 4-Br-Phg . This makes the

Comparative Data Table

| Feature | 3-Bromo Isomer (Meta) | 4-Bromo Isomer (Para) |

| CAS Number (Racemic) | 79422-73-4 | 1878-68-8 (Acid precursor) |

| Hammett Constant ( | ||

| High (High Racemization Risk) | Moderate (Moderate Risk) | |

| Topological Vector | ||

| Primary Application | Conformational restriction, macrocyclization | Linear spacers, probing pocket depth |

Synthetic Methodologies

Two primary routes are recommended: Asymmetric Strecker Synthesis for high enantiopurity (ideal for drug discovery) and Bucherer-Bergs for scalable production of racemic scaffolds.

Workflow Visualization

Caption: Divergent synthetic pathways for bromophenylglycine isomers. Route A ensures enantiopurity via chiral auxiliary, while Route B offers industrial scalability.

Protocol A: Asymmetric Strecker Synthesis (Target: >99% ee)

Recommended for: 3-Br-Phg and 4-Br-Phg when enantiopurity is critical.

-

Imine Formation: Dissolve (S)-1-(4-methoxyphenyl)ethylamine (1.0 equiv) in MeOH. Add the appropriate bromobenzaldehyde (3- or 4-isomer, 1.0 equiv). Stir at RT for 2 hours.

-

Cyanation: Cool to 0°C. Add NaCN (1.2 equiv) and acetic acid (2.0 equiv). The diastereoselective addition of cyanide occurs, controlled by the chiral auxiliary.

-

Crystallization (Critical Step): The (S,S)-aminonitrile often precipitates or can be recrystallized from EtOH/Hexane. This locks in the stereochemistry.

-

Hydrolysis & Cleavage: Reflux the purified aminonitrile in 6M HCl for 12–24 hours. The harsh acid hydrolyzes the nitrile to the acid and cleaves the benzylic amine auxiliary.

-

Purification: Isolate the free amino acid via ion-exchange chromatography (Dowex 50W) to remove ammonium salts and cleaved auxiliary byproducts.

Protocol B: Bucherer-Bergs Reaction

Recommended for: Large-scale synthesis of racemic building blocks.

-

Condensation: Suspend the bromobenzaldehyde (10 mmol) in 50% EtOH/H2O.

-

Reagent Addition: Add

(40 mmol) and KCN (20 mmol). -

Cyclization: Heat to 60°C for 4–6 hours. The solution will clarify then precipitate the hydantoin.

-

Isolation: Acidify to pH 2 to precipitate the 5-(bromophenyl)hydantoin.

-

Ring Opening: Reflux in 10% NaOH (24h) followed by neutralization to pH 7 to yield the racemic amino acid.

Stability & Racemization Risks in SPPS[2]

When incorporating these units into peptides (Solid Phase Peptide Synthesis), racemization is the primary failure mode . Phenylglycine derivatives are prone to base-catalyzed enolization because the resulting carbanion is resonance-stabilized by the phenyl ring.

The "Meta-Instability" Factor

Due to the higher

-

Mechanism: During Fmoc-deprotection (using Piperidine) or coupling (using DIPEA), the basic conditions can abstract the

-proton. -

Risk Profile:

-

3-Br-Phg: High Risk. Requires "soft" bases (e.g., Collidine) and rapid coupling (HATU/HOAt).

-

4-Br-Phg: Moderate Risk.[1] Standard protocols often suffice, but minimizing base exposure is prudent.

-

Mitigation Protocol for 3-Br-Phg:

-

Coupling: Use DIC/Oxyma instead of HBTU/DIPEA to maintain a lower pH during activation.

-

Fmoc Removal: Use 5% Piperazine + 0.1M HOBt in DMF instead of 20% Piperidine. The HOBt suppresses racemization by buffering the basicity.

Pharmacological & Topological Implications (SAR)

The choice between 3-bromo and 4-bromo is a choice of vector geometry .

Topological Vectoring

-

4-Bromo (Para): Extends the molecular scaffold linearly. Ideal for reaching deep into a hydrophobic pocket or linking two domains with maximal distance.

-

Example: Designing biphenyl spacers in protease inhibitors where length determines potency.

-

-

3-Bromo (Meta): Introduces a

turn. This is useful for macrocyclization (e.g., Suzuki coupling to another residue in the peptide chain) or for accessing side-pockets that are orthogonal to the peptide backbone.

Downstream Reactivity (Suzuki-Miyaura)

Both isomers serve as excellent handles for on-resin derivatization.

-

Reactivity: 4-Br is generally more accessible sterically. 3-Br can suffer from minor steric clashes if the adjacent peptide residues are bulky (e.g., Val, Ile), potentially lowering coupling yields.

-

Catalyst Choice: For on-resin coupling, use

or

References

-

Asymmetric Strecker Synthesis: Wang, J., et al. "Asymmetric Strecker Synthesis of α-Arylglycines." The Journal of Organic Chemistry, 2011. Link

-

Bucherer-Bergs Reaction: Sarges, R., et al. "Hydantoins via Bucherer-Bergs Reaction."[2][3] Journal of Medicinal Chemistry, 1990. Link

-

Racemization Kinetics: Gerth, J., et al. "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 2017. Link

-

Hammett Constants: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991. Link

-

Suzuki Coupling on Phenylglycines: Ma, J.A. "Recent developments in the synthesis of

-amino acids." Angewandte Chemie International Edition, 2003. Link

Sources

The Strategic Scaffold: 2-Amino-2-(3-bromophenyl)acetic Acid in High-Throughput Discovery

Topic: Role of 2-Amino-2-(3-bromophenyl)acetic acid in Unnatural Amino Acid Discovery Format: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the landscape of peptidomimetics and fragment-based drug discovery (FBDD), 2-Amino-2-(3-bromophenyl)acetic acid (also known as meta-bromophenylglycine) represents a high-value "privileged scaffold."[1] Unlike standard proteinogenic amino acids, this non-canonical residue offers two distinct strategic advantages: conformational rigidity characteristic of phenylglycines and a chemically orthogonal bromine handle at the meta-position.

This guide details the synthesis, functionalization, and application of this scaffold. It shifts the focus from viewing the compound as a final product to treating it as a divergent intermediate —a gateway to accessing hundreds of sterically constrained, chiral unnatural amino acids (UAAs) via late-stage cross-coupling functionalization.

Chemical Architecture & Mechanistic Significance

The Phenylglycine Motif

Phenylglycine derivatives impose severe conformational constraints on peptide backbones.[1] Unlike phenylalanine, where the side chain has rotational freedom (

-

Effect: This restricts the

and -

Utility: Critical for disrupting protein-protein interactions (PPIs) where "floppy" peptides fail to bind with high affinity.[1]

The Meta-Bromine Handle

The 3-position (meta) bromine is the defining feature of this scaffold for discovery chemistry.[1]

-

Electronic Effect: The bromine atom is electron-withdrawing (

-hole), capable of engaging in halogen bonding with carbonyl oxygens or aromatic residues in target proteins.[1] -

Synthetic Utility: It serves as a pre-installed activation site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the rapid generation of "SAR libraries" (Structure-Activity Relationship) directly on the solid phase or in solution without rebuilding the peptide backbone.

Synthetic Methodologies

To utilize this scaffold, high-purity synthesis is required.[1] We present two routes: Route A for rapid, large-scale racemic production, and Route B for precision enantioselective discovery.[1]

Route A: The Modified Strecker Synthesis (Racemic / Scale-Up)

Best for: Generating bulk material for resolution or non-chiral applications.[1]

Protocol:

-

Imine Formation: React 3-bromobenzaldehyde (1.0 eq) with ammonium chloride (1.1 eq) and sodium cyanide (1.1 eq) in Methanol/Water (1:1).

-

Conditions: Stir at room temperature for 12 hours. The

-aminonitrile intermediate precipitates.[1] -

Hydrolysis: Reflux the aminonitrile in 6M HCl for 4 hours to convert the nitrile to the carboxylic acid.

-

Isolation: Neutralize with NaOH to pH 6.0. The zwitterionic amino acid crystallizes.

-

Yield: Typically 75-85%.[1]

Route B: Enantioselective Petasis Borono-Mannich (Discovery Grade)

Best for: Accessing enantiopure (R) or (S) analogs for library synthesis.[1]

This modern approach utilizes a Pd-catalyzed three-component coupling, avoiding harsh hydrolysis steps and allowing for direct stereocontrol.[1]

Reagents:

-

Amine Source: p-Toluenesulfonamide (

)[1] -

Aldehyde Source: Glyoxylic acid monohydrate[1]

-

Aryl Source: 3-Bromophenylboronic acid[1]

-

Catalyst:

with a chiral ligand (e.g., (R)-BINAP or chiral thiourea organocatalysts depending on specific variant).

Step-by-Step Protocol:

-

Charge: In a reaction vial, combine

(1.0 mmol), Glyoxylic acid (1.2 mmol), and 3-Bromophenylboronic acid (1.5 mmol). -

Catalyst: Add

(5 mol%) and Ligand (6 mol%) in Toluene/Water (10:1). -

Reaction: Heat to 60°C for 24 hours under Argon.

-

Work-up: Acidify with 1M HCl, extract with Ethyl Acetate.

-

Deprotection: The N-tosyl group can be removed (if desired) using

or

Expert Insight: The Petasis route is superior for drug discovery because it tolerates the bromine moiety perfectly. Traditional methods like the Bucherer-Bergs can sometimes lead to side reactions or difficult purifications of the hydantoin intermediate.[1]

The "Divergent Discovery" Strategy

The true power of 2-Amino-2-(3-bromophenyl)acetic acid lies in Late-Stage Functionalization (LSF) .[1] Instead of synthesizing 50 different amino acids from scratch, you incorporate the 3-Br scaffold into your peptide or drug candidate and then diversify.

Workflow: Divergent Library Generation

The following diagram illustrates how a single precursor generates a diverse chemical library.

Figure 1: Divergent synthesis workflow utilizing the 3-Br handle for library generation.[1]

Experimental Protocol: On-Resin Suzuki Coupling

Context: The scaffold is already incorporated into a peptide attached to Rink Amide resin.[1]

-

Preparation: Swell resin (0.1 mmol scale) in DMF.

-

Reagents: Dissolve Aryl Boronic Acid (5.0 eq) and

(0.1 eq) in degassed DMF. -

Base: Add 2M aqueous

(10.0 eq). -

Reaction: Add mixture to resin. Heat to 90°C (microwave) for 30 minutes or 80°C (conventional) for 4 hours.

-

Wash: Filter and wash resin with DMF (3x), MeOH (3x), DCM (3x).

-

Cleavage: Standard TFA cleavage reveals the biaryl-modified peptide.[1]

Physicochemical & Analytical Characterization

To ensure the integrity of the scaffold during drug development, rigorous QC is required.

Table 1: Key Physicochemical Properties

| Property | Value / Range | Relevance |

| Molecular Weight | 230.06 g/mol | Fragment-based screening compliant.[1] |

| LogP (Predicted) | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential.[1] |

| pKa (Carboxyl) | ~2.2 | Standard |

| pKa (Amine) | ~8.8 | Slightly lower than glycine due to phenyl ring electron withdrawal. |

| Chiral Stability | High | Resistant to racemization under standard coupling conditions (unlike phenylglycine, the Br-substituent does not destabilize the |

Analytical Standard: Chiral HPLC Method[1][2]

-

Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

-

Mobile Phase: Perchloric acid (pH 1.[1]5) in water/methanol (85:15).

-

Detection: UV @ 254 nm.[1]

-

Temperature: 25°C.

-

Separation: The (S)-enantiomer typically elutes first on Crownpak CR(+).

Applications in Drug Design

Peptidomimetics & Protease Stability

Incorporating 2-Amino-2-(3-bromophenyl)acetic acid into peptide drugs (e.g., GLP-1 analogs or antimicrobial peptides) increases proteolytic stability.[1] The bulky, non-coded side chain prevents recognition by chymotrypsin and trypsin.

Halogen Bonding Probes

In kinase inhibitors, the 3-Br atom can be positioned to interact with the hinge region backbone carbonyls.[1] The

18F-Labeling Precursor (PET Imaging)

The bromo-group can be substituted with

References

-

Petasis, N. A., & Akritopoulou, I. (1993). The Boronic Acid Mannich Reaction: A New Method for the Synthesis of Geometrically Pure Allylamines. Tetrahedron Letters. Link

-

Beisel, T., & Manolikakes, G. (2013). Palladium-Catalyzed Enantioselective Three-Component Synthesis of α-Arylglycines. Organic Letters. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

-

Wang, J., et al. (2023). Palladium-catalyzed enantioselective three-component reaction of glyoxylic acid, sulfonamides and aryltrifluoroborates.[1][2][3] Beilstein Journal of Organic Chemistry. Link

-

BenchChem. (2025).[1][4][5] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.[1] Application Note. Link

Sources

- 1. 3-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 2. BJOC - Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates [beilstein-journals.org]

- 3. Palladium-catalyzed enantioselective three-component synthesis of α-arylglycine derivatives from glyoxylic acid, sulfonamides and aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: High-Fidelity Fmoc-Protection of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Abstract & Strategic Overview

The incorporation of unnatural amino acids, particularly phenylglycine analogs, is a cornerstone in the development of proteolysis-resistant peptidomimetics and pharmaceutical intermediates. 2-Amino-2-(3-bromophenyl)acetic acid (3-bromo-phenylglycine) presents a dual challenge: the steric and electronic influence of the 3-bromo substituent and the inherent lability of the benzylic

This protocol details the Fmoc-protection of the hydrochloride salt of this amino acid. Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), phenylglycine derivatives are highly susceptible to racemization via base-catalyzed enolization at the

Key Technical Decisions:

-

Reagent Selection: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is selected over Fmoc-Cl.[1] Fmoc-Cl is highly reactive and generates HCl, which can lead to uncontrolled local acidity or require stronger bases to neutralize, increasing the risk of racemization and dipeptide formation [1].

-

Solvent System: A 1,4-Dioxane/Water system is chosen for optimal solubility of the hydrophobic Fmoc group and the ionic amino acid salt.

-

pH Control: The protocol utilizes a buffered carbonate/bicarbonate approach to strictly maintain pH between 8.0 and 9.0 . Exceeding pH 9.5 drastically increases the rate of racemization [2].

Reaction Mechanism & Critical Control Points

The following diagram illustrates the reaction pathway and the competing racemization risk.

Figure 1: Reaction mechanism highlighting the critical racemization pathway triggered by high pH.

Materials & Equipment

| Component | Specification | Purpose |

| Substrate | 2-Amino-2-(3-bromophenyl)acetic acid HCl | Starting Material |

| Reagent | Fmoc-OSu (>98% purity) | Fmoc donor (milder than Fmoc-Cl) |

| Solvent A | 1,4-Dioxane (HPLC Grade) | Solubilizes Fmoc-OSu |

| Solvent B | Deionized Water (Milli-Q) | Solubilizes Amino Acid Salt |

| Base 1 | Sodium Bicarbonate ( | Primary buffer (mild base) |

| Base 2 | Sodium Carbonate ( | pH adjustment (stronger base) |

| Acid | 1N HCl or | Quenching/Precipitation |

| Equipment | pH Meter (Calibrated) | CRITICAL: Real-time monitoring |

Detailed Experimental Protocol

Phase 1: Preparation and Neutralization

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a pH probe. Place the flask in an ice-water bath (

). -

Dissolution: Suspend 10.0 mmol of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride in 20 mL of deionized water.

-

Neutralization: Slowly add 20.0 mmol (2 equivalents) of solid

.-

Note: The first equivalent neutralizes the HCl salt; the second establishes the basic environment.

-

Observation: Effervescence (

evolution) will occur. Wait for the solution to clarify and gas evolution to cease.

-

-

Solvent Addition: Add 20 mL of 1,4-Dioxane. The mixture should be homogenous.

Phase 2: The Acylation Reaction

-

Reagent Addition: Dissolve 11.0 mmol (1.1 eq) of Fmoc-OSu in 10 mL of 1,4-Dioxane. Add this solution dropwise to the reaction flask over 15 minutes at

. -

pH Monitoring (The "Safe Zone"):

-

Continuously monitor the pH. It will likely drop as N-hydroxysuccinimide (HOSu) is released.

-

Action: If pH drops below 8.0 , add

dropwise to restore pH to 8.5 . -

Warning: Do NOT exceed pH 9.5.

-

-

Reaction Time: Allow the reaction to warm to room temperature (

) and stir for 3–4 hours. -

Completion Check: Monitor by TLC (Eluent: EtOAc/Hexane/AcOH) or HPLC.

Phase 3: Workup and Isolation

-

Washing: Dilute the reaction mixture with 50 mL water. Wash with 2 x 30 mL Diethyl Ether or Ethyl Acetate.

-

Purpose: Removes unreacted Fmoc-OSu and organic impurities.[2] The product remains in the aqueous phase as the carboxylate salt.

-

-

Acidification:

-

Cool the aqueous layer to

. -

Add Ethyl Acetate (50 mL ) to create a biphasic system (this prevents oiling out).

-

Slowly acidify with 1N HCl (or

) to pH 2.0–3.0 with vigorous stirring.

-

-

Extraction: Separate the layers. Extract the aqueous layer again with Ethyl Acetate (2 x 30 mL ).

-

Drying: Combine organic layers, wash with Brine (1 x 30 mL ), and dry over anhydrous

. -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) at

to obtain a crude solid or foam.

Phase 4: Purification (Crystallization)

-

Note: Column chromatography is often unnecessary and can lead to degradation. Crystallization is preferred.

-

Solvent System: Dissolve crude product in a minimum amount of warm Ethyl Acetate. Add Hexane (or Petroleum Ether) dropwise until turbidity persists.

-

Cooling: Allow to stand at

overnight. Filter the white precipitate and dry under high vacuum.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for high-purity isolation.

Analytical Quality Control

To validate the integrity of the protocol, the final product must undergo the following checks:

| Test | Acceptance Criteria | Notes |

| 1H NMR (DMSO-d6) | Diagnostic peaks: Fmoc methylene doublet (~4.3 ppm), Methine triplet (~4.2 ppm). | Confirm absence of Fmoc-OSu signals. |

| Chiral HPLC | Enantiomeric Excess (ee) > 98% | Crucial: Use Chiralpak IA or AD-H column. Racemization is the primary failure mode. |

| HRMS (ESI) | [M+H]+ or [M+Na]+ consistent with formula. | Verify Bromine isotope pattern (1:1 ratio). |

Troubleshooting Guide

Issue 1: Product "Oils Out" upon Acidification.

-

Cause: Rapid precipitation of amorphous solid.

-

Solution: Acidify in the presence of the extraction solvent (Ethyl Acetate). The product will partition immediately into the organic phase, preventing oil formation.

Issue 2: Low Yield / Incomplete Reaction.

-

Cause: Hydrolysis of Fmoc-OSu before reaction completion.

-

Solution: Ensure Dioxane is fresh (peroxide-free). Add a second small portion (0.1 eq) of Fmoc-OSu if TLC shows starting material after 4 hours.

Issue 3: Racemization Detected (>5% D-isomer).

-

Cause: pH exceeded 9.5 or reaction time was too long.

-

Solution: Switch base to pure

(no Carbonate) and accept a slower reaction rate. Ensure temperature stays at

References

-

Racemization of Phenylglycine Derivatives: Liang, C., et al. (2017).[3][4] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Retrieved from [Link]

Sources

Application Note: Strategic Incorporation of 2-Amino-2-(3-bromophenyl)acetic Acid in SPPS

Topic: Incorporating 2-Amino-2-(3-bromophenyl)acetic acid into solid-phase peptide synthesis Content Type: Detailed Application Note and Protocol

Executive Summary & Molecule Profile

2-Amino-2-(3-bromophenyl)acetic acid , commonly referred to as 3-Bromo-Phenylglycine (3-Br-Phg) , is a highly valuable unnatural amino acid. It serves a dual purpose in peptide engineering:

-

Conformational Constraint: As a phenylglycine derivative, it introduces significant steric bulk and restricts backbone flexibility more rigidly than phenylalanine.

-

Late-Stage Functionalization: The meta-bromine substituent acts as a versatile "handle" for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) directly on the solid support, allowing for the rapid generation of peptide libraries.

However, this residue presents a high risk of racemization during Solid-Phase Peptide Synthesis (SPPS). The electron-withdrawing nature of the phenyl ring—exacerbated by the bromine substituent—increases the acidity of the

Molecule Specifications

| Property | Detail |

| Common Name | 3-Bromo-Phenylglycine (3-Br-Phg) |

| CAS Number | 79422-73-4 (racemic); 2166163-71-7 (R-isomer) |

| Molecular Weight | 230.06 g/mol |

| Critical Challenge | |

| Preferred Protection | Fmoc (Base-labile) |

Critical Mechanistic Insight: The Racemization Trap

Expertise & Experience: Standard SPPS protocols often utilize powerful uronium-based coupling reagents (HATU, HBTU) combined with tertiary bases (DIPEA, NMM). Do NOT use these standard conditions for 3-Br-Phg.

The presence of a base like DIPEA abstracts the acidic

Visualization: Racemization Pathway & Prevention

Caption: Pathway A (Red) shows base-mediated racemization via oxazolone. Pathway B (Green) shows the preferred neutral coupling route.

Experimental Protocols

Protocol A: Low-Racemization Coupling of Fmoc-3-Br-Phg-OH

Objective: Incorporate the residue with >98% diastereomeric purity. Scope: This protocol replaces standard HBTU/DIPEA cycles.

Reagents:

-

Coupling Reagent: DIC (N,N'-Diisopropylcarbodiimide)

-

Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (1-Hydroxybenzotriazole)

-

Solvent: DMF (Dimethylformamide), anhydrous

-

Base: NONE (Strictly base-free activation)

Step-by-Step Procedure:

-

Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 minutes. Drain.

-

Deprotection: Remove the Fmoc group of the previous amino acid using 20% piperidine in DMF (2 x 5 min). Note: Keep deprotection times short to prevent racemization of the peptide chain if a sensitive residue is already attached.

-

Activation (Pre-activation is NOT recommended):

-

Dissolve Fmoc-3-Br-Phg-OH (3.0 equivalents relative to resin loading) in minimum DMF.

-

Add Oxyma Pure (3.0 equivalents).

-

Add DIC (3.0 equivalents).

-

Crucial: Mix for only 30-60 seconds before adding to the resin. Prolonged activation in solution increases oxazolone formation risk.

-

-

Coupling:

-

Monitoring: Perform a Kaiser Test. If the resin is not colorless, perform a second coupling using fresh reagents (Re-couple for 45 mins).

-

Capping: Cap unreacted amines with Acetic Anhydride/Lutidine/DMF (5:6:89) to prevent deletion sequences.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Functionalize the bromine handle with an aryl boronic acid. Context: This is performed after peptide assembly but before cleavage from the resin.

Reagents:

-

Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

-

Reactant: Aryl Boronic Acid (e.g., Phenylboronic acid)

-

Base: 2M Na2CO3 (aqueous)

-

Solvent: DMF or DME (Dimethoxyethane)

Step-by-Step Procedure:

-

Preparation: Ensure the N-terminus is Fmoc-protected or acetyl-capped. Do not expose a free N-terminal amine to palladium conditions.

-

Degassing: Degas all solvents and solutions with Argon/Nitrogen bubbling for 15 minutes. Oxygen poisons the Pd catalyst.

-

Reaction Mixture:

-

In a vial, dissolve Aryl Boronic Acid (5.0 eq) and Pd(PPh3)4 (0.1 eq) in DMF.

-

-

Execution:

-

Incubation:

-

Heat to 70°C for 4–6 hours (Conventional heating or Microwave).

-

Safety: Ensure the vessel is sealed but pressure-rated if using microwave.

-

-

Washing:

-

Wash extensively to remove Palladium black: DMF (3x), Water (3x), MeOH (3x), DCM (3x).

-

Tip: A wash with 0.5% sodium diethyldithiocarbamate in DMF helps strip residual Pd from the resin.

-

Quality Control & Troubleshooting

HPLC Analysis of Diastereomers

Because 3-Br-Phg is chiral, racemization results in diastereomers (e.g., L-L vs L-D peptides) which usually separate on C18 HPLC columns.

-

Expected Result: A single sharp major peak.

-

Racemization Sign: A "doublet" peak or a smaller shoulder peak eluting close to the main product (often 1-2 minutes apart).

-

Verification: Co-inject the crude peptide with a standard synthesized using the intentional D-isomer if available.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Doublet Peak (Racemization) | Base used in coupling (DIPEA).[1] | Switch to DIC/Oxyma (Protocol A). Ensure no base is present. |

| Incomplete Coupling | Steric hindrance of Phg. | Perform double coupling. Use a smaller resin substitution (0.2 mmol/g). |

| Black Resin after Suzuki | Trapped Palladium. | Wash with sodium diethyldithiocarbamate or use a scavenger resin. |

| Low Yield in Suzuki | Oxidation of Catalyst. | Rigorously degas solvents. Increase catalyst load to 0.2 eq. |

Workflow Visualization

Caption: Integrated workflow for incorporating and functionalizing 3-Br-Phg.

References

-

Steinauer, R., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies. Link

-

Jad, Y. E., et al. (2014). "Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions." Journal of Peptide Science. Link

-

Afonso, A., et al. (2012). "Solid-phase Suzuki-Miyaura cross-coupling reactions: A review." Molecules. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

Ma, J. A. (2003). "Recent developments in the synthesis of optically active phenylglycine derivatives." Angewandte Chemie International Edition. Link

Sources

Application Note: Catalytic Cross-Coupling of Brominated Amino Acid Derivatives

[1]

Executive Summary

Brominated amino acids (e.g., 4-bromo-phenylalanine, 5-bromo-tryptophan) are high-value scaffolds for peptidomimetics and late-stage drug diversification. However, their functionalization via transition-metal catalysis is plagued by two critical failure modes: catalyst poisoning by the free amine/carboxylate and

This guide provides validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. It moves beyond generic textbook conditions, offering specific "Self-Validating" workflows that prioritize optical purity and chemoselectivity.

The Chemoselectivity & Racemization Challenge

Before attempting catalysis, the substrate's protecting group status dictates the experimental path.

-

The Poisoning Effect: Free amines (

) and carboxylic acids ( -

The Racemization Risk: The

-proton of amino acids is acidic (

Decision Matrix: Pathway Selection

Figure 1: Strategic decision tree for selecting reaction conditions based on substrate protection status.

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

The Suzuki coupling is the most robust method for amino acids due to its tolerance of water and mild bases.

Method A1: Protected Substrates (Boc-4-Br-Phe-OMe)

Target: High yield, zero racemization. Mechanism: Uses bulky, electron-rich Buchwald ligands to facilitate oxidative addition at lower temperatures, preserving chirality.

Reagents:

-

Catalyst: XPhos Pd G3 or SPhos Pd G3 (2–5 mol%). Note: Precatalysts are superior to mixing

+ Ligand as they ensure a 1:1 active species. -

Base:

(2.0 equiv). Crucial: Avoid Carbonates ( -

Solvent: THF:Water (10:1). The water is essential for the boronic acid activation.

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with Boc-4-Br-Phe-OMe (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and

(2.0 equiv). -

Inerting: Cap and purge with Argon for 5 minutes.

-

Catalyst Addition: Add XPhos Pd G3 (0.02 equiv).

-

Solvation: Add degassed THF/Water (10:1) to reach 0.1 M concentration.

-

Reaction: Heat to 40–60 °C. Warning: Do not exceed 80 °C to prevent thermal racemization.

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove excess base/boron), dry over

.

Method A2: Unprotected Substrates (Free Amino Acids)

Target: Direct functionalization in water (Green Chemistry). Key Insight: Use water-soluble ligands or surfactants to create "nanoreactors" that protect the catalyst from the free amine.

Reagents:

-

Catalyst:

(2 mol%). This ferrocene-based ligand is robust in water. -

Surfactant: TPGS-750-M (2 wt% in water) or simple water/isopropanol mix.

-

Base:

(3.0 equiv).

Protocol:

Protocol B: Copper-Free Sonogashira (Alkynylation)

Context: Traditional Sonogashira uses Copper(I) iodide as a co-catalyst. However, Cu(I) can cause oxidative degradation of amino acid side chains (especially Tryptophan/Tyrosine) and promote Glaser homocoupling of the alkyne.

Solution: A Copper-Free Palladium protocol.

Reagents:

-

Substrate: Fmoc-4-Iodo-Phe-OMe (Iodides are much more reactive than bromides for Cu-free).

-

Catalyst:

(5 mol%). -

Base: Diisopropylamine (DIPA) (2.0 equiv).

-

Solvent: DMF (Anhydrous).

Step-by-Step Protocol:

-

Dissolution: Dissolve Fmoc-Iodo-AA and Terminal Alkyne (1.2 equiv) in dry DMF.

-

Base: Add DIPA.

-

Degas: Critical Step. Freeze-pump-thaw or vigorous Argon sparging for 15 mins. Oxygen kills this reaction instantly.

-

Catalyst: Add Pd catalyst under Argon counter-flow.

-

Reaction: Heat to 70 °C for 4-12 hours.

-

Purification: Flash chromatography. Note: Fmoc group is base-sensitive; ensure DIPA is removed quickly during workup.

Protocol C: Buchwald-Hartwig (Amination)[5]

Context: Forming C-N bonds on amino acids is the most challenging due to the requirement for strong bases (

The "Mild Base" Workaround:

We utilize a specific catalytic system that operates with Cesium Carbonate (

Reagents:

-

Catalyst: BrettPhos Pd G3 (Precatalyst). BrettPhos is bulky and selective for primary amines.

-

Base:

(1.5 equiv). -

Solvent:

or Dioxane.

Protocol:

-

Combine Protected Bromo-AA, Amine partner (1.2 equiv), and

in a vial. -

Add BrettPhos Pd G3 (2-5 mol%).

-

Evacuate and backfill with Argon (3x).[2]

-

Add anhydrous Dioxane.[1]

-

Heat to 80-90 °C.

-

Self-Validation: Check conversion by LCMS after 2 hours. If stalled, add 1 mol% more catalyst. Do not increase temperature.

Summary of Conditions & Troubleshooting

| Reaction | Substrate Pref. | Catalyst (Recommended) | Base | Solvent | Critical Risk |

| Suzuki | Protected | XPhos Pd G3 | THF/H2O | Protodeboronation of boronic acid | |

| Suzuki | Unprotected | Water (Micellar) | Poor solubility of organic partner | ||

| Sonogashira | Protected (Iodide) | DIPA | DMF | Oxidation (Exclude | |

| Buchwald | Protected | BrettPhos Pd G3 | Dioxane | Racemization (Avoid |

Racemization Check (Quality Control)

Never assume optical purity. Validate every new protocol using Chiral HPLC.

-

Column: Daicel Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : IPA (80:20 or 90:10).

-

Standard: Purchase the racemic standard of your amino acid to establish the separation method before injecting your reaction product.

References

-

Aqueous Suzuki-Miyaura Coupling of Unprotected Amino Acids. Source: National Institutes of Health (NIH) / PubMed. URL:[Link]

-

Suppression of Alpha-Carbon Racemization in Peptide Synthesis. Source: PMC / Nature Communications. URL:[Link]

-

Micellar Suzuki Cross-Coupling in Water (Green Chemistry). Source: MDPI Molecules. URL:[Link]

-

Ligand Selection for Cross-Coupling of Amino Acid Derivatives. Source: ResearchGate / Chem. Eur. J. URL:[Link]

Troubleshooting & Optimization

Troubleshooting solubility issues of 3-bromophenylglycine HCl in water

Welcome to the technical support center for 3-bromophenylglycine HCl. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges during their experiments. As Senior Application Scientists, we have designed this resource to be a practical and scientifically grounded tool for your laboratory work.

Troubleshooting Guide & FAQs

Here, we address common issues encountered when dissolving 3-bromophenylglycine HCl in water. The questions are organized to guide you from initial, simple steps to more advanced techniques.

Q1: I'm having trouble dissolving 3-bromophenylglycine HCl in water at my target concentration. What is the first thing I should try?

A1: The initial and most critical step is to verify and adjust the pH of your solution. The solubility of amino acids and their salts is highly dependent on pH.[1][2][3] 3-bromophenylglycine HCl is an N-substituted amino acid hydrochloride salt, meaning it has both an acidic carboxylic acid group and a basic amino group.

-

The Science: The solubility of an amino acid is at its minimum at its isoelectric point (pI), the pH at which the molecule has a net zero charge.[4][5] Away from the pI, the molecule carries a net positive or negative charge, which increases its interaction with polar water molecules, thereby increasing solubility. For 3-bromophenylglycine HCl, the protonated amine and the carboxylic acid are the key ionizable groups.

-

Recommended Protocol:

-

Prepare a slurry of the 3-bromophenylglycine HCl in water.

-

Measure the initial pH of the slurry.

-

Slowly add a dilute acid (e.g., 0.1 M HCl) or a dilute base (e.g., 0.1 M NaOH) dropwise while stirring continuously.

-

Monitor the solution for visual changes in solubility. A significant increase in solubility is expected as the pH moves away from the compound's isoelectric point.

-

Q2: At what pH should I expect the maximum solubility for 3-bromophenylglycine HCl?

To achieve maximum solubility, you should adjust the pH to be at least 2 pH units away from the isoelectric point (pI). The pI itself can be estimated as the average of the two pKa values.

| Functional Group | Estimated pKa | Predominant Charge at pH < pKa | Predominant Charge at pH > pKa |

| Carboxylic Acid | ~2-3 | 0 | -1 |

| Protonated Amine | ~9-10 | +1 | 0 |

-

Acidic Conditions (pH < 4): At a low pH, the carboxylic acid group will be largely protonated (neutral charge), while the amino group will be protonated (positive charge). The overall positive charge on the molecule will enhance its solubility in water.

-

Alkaline Conditions (pH > 8): At a high pH, the carboxylic acid group will be deprotonated (negative charge), and the amino group will be deprotonated (neutral charge). The overall negative charge will also increase its solubility.

The following diagram illustrates the relationship between pH and the ionization state of 3-bromophenylglycine.

Caption: pH-dependent ionization and solubility of 3-bromophenylglycine.

Q3: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What other strategies can I employ?

A3: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents or controlled heating.

-

Co-solvents: These are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[6][10][11][12][13]

-

Common Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Propylene glycol (PG)

-

Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 200, PEG 400)[14]

-

-

Experimental Approach: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your aqueous solution and observe the effect on solubility. You can gradually increase the concentration of the co-solvent, but be mindful of its potential impact on your downstream experiments.

-

-

Controlled Heating: For many compounds, solubility increases with temperature.[15][16]

-

Procedure: Gently warm the solution while stirring. A water bath is recommended for uniform and controlled heating.

-

Caution: Be aware that prolonged exposure to high temperatures can potentially degrade the compound.[17] It is advisable to conduct a stability check of your final solution if you use this method.

-

The following flowchart outlines a systematic approach to troubleshooting solubility issues.

Caption: Troubleshooting workflow for solubility issues.

Q4: Are there any concerns about the stability of 3-bromophenylglycine HCl in solution?

A4: As with many organic molecules, the stability of 3-bromophenylglycine HCl in solution can be affected by several factors.[16][17]

-

pH: Extreme pH values (highly acidic or highly alkaline), especially when combined with elevated temperatures, can lead to hydrolysis of the amide bond or other degradation pathways over time.

-

Temperature: High temperatures can accelerate degradation.[16] It is recommended to store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to minimize degradation.

-

Light: Some compounds are light-sensitive. While there is no specific data on the photosensitivity of 3-bromophenylglycine HCl, it is good laboratory practice to store solutions in amber vials or protected from light.[14]

For long-term storage, it is advisable to prepare concentrated stock solutions in a suitable solvent system (e.g., with co-solvents if necessary) and store them frozen. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles.

References

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved February 27, 2026, from [Link]

-

Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (n.d.). Solubilities Studies of Basic Amino Acids. J-STAGE. [Link]

-

Quora. (2024, April 6). Is the solubility of amino acids affected by their pH levels?[Link]

-

Wikipedia. (n.d.). Cosolvent. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). Co-solvents.pptx. Retrieved February 27, 2026, from [Link]

-

ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved February 27, 2026, from [Link]

-

Lee, C.-Y., Chen, J.-T., Chang, W.-T., & Shiah, I-Min. (2014, February). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. ResearchGate. [Link]

-

Pharmaceutical Engineering. (2012, July/August). Overcoming the Challenge of Poor Drug Solubility. [Link]

-

LCGC International. (2022, April 15). Choosing an Optimal Co-Solvent for Method Development in Supercritical Fluid Chromatography (SFC) for the Whelk-O®1, RegisPack®, and RegisCell® Chiral Stationary Phases. [Link]

-

Outsourced Pharma. (n.d.). Practical Solutions For Poorly Soluble Drugs. Retrieved February 27, 2026, from [Link]

-

Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility to Unlock a Drug's Potential. [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Wen, Z., Xu, Y., Zou, Y., & Zhang, T. (2024, June 8). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. PMC. [Link]

-

MilliporeSigma. (n.d.). N-(3-Bromophenyl)glycine. Retrieved February 27, 2026, from [Link]

-

PubMed. (n.d.). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. Retrieved February 27, 2026, from [Link]

-

Academia.edu. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved February 27, 2026, from [Link]

-

Scribd. (n.d.). Factors Affecting Stability of Formulations: Dr. Satish A. Patel M. Pharm, Ph. D. Retrieved February 27, 2026, from [Link]

-

QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. [Link]

-

SciTechnol. (2023, January 31). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. [Link]

-

ResearchGate. (2025, September 19). The Solubility of Amino Acids, Diglycine, and Triglycine in Aqueous Guanidine Hydrochloride Solutions. [Link]

-

ResearchGate. (2014, November 28). How can I dissolve free amino acids?. [Link]

-

PubChem. (n.d.). 3-Bromophenylhydrazine hydrochloride. Retrieved February 27, 2026, from [Link]

-

Research Journal of Pharmacy and Technology. (2020, June 22). Stability Indicating Simultaneous Estimation of Phenylephrine HCl and Bromhexine HCl in Combined tablet dosage form by UV-Spectrophotometer. [Link]

Sources

- 1. Submonomer synthesis of peptoids containing trans-inducing N-imino- and N-alkylamino-glycines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. scribd.com [scribd.com]

- 5. Physicochemical Characteristics of pH-Sensitive Poly(l-Histidine)-b-Poly(Ethylene Glycol)/Poly(L-Lactide)-b-Poly(Ethylene Glycol) Mixed Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ochemtutor.com [ochemtutor.com]

- 8. One moment, please... [analytical.chem.ut.ee]

- 9. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

- 14. Solubility of Pioglitazone Hydrochloride in Binary and Ternary Mixtures of Water, Propylene Glycol, and Polyethylene Glycols 200, 400, and 600 at 298.2 K - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting & Purification Guide for Crude 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the isolation and purification of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (a halogenated phenylglycine derivative).

Because this unnatural amino acid is typically synthesized via the Strecker multicomponent reaction or reductive amination, the crude product is often a complex matrix[1]. It frequently contains unreacted starting materials (like 3-bromobenzaldehyde), inorganic salts (from hydrolysis and hydrochloride salt formation), and colored polymeric byproducts. This guide provides a causality-driven diagnostic workflow and self-validating protocols to achieve high-purity material.

Diagnostic Workflow for Impurity Resolution

Use the following decision tree to identify the primary contaminant in your crude batch and select the appropriate thermodynamic or solubility-driven purification mechanism.

Caption: Diagnostic workflow for identifying and removing impurities from crude phenylglycine derivatives.

Troubleshooting FAQs

Q1: My crude product is heavily contaminated with inorganic salts (e.g., NaCl, NH₄Cl). How do I remove them without losing my product? A: You must leverage the zwitterionic nature of the amino acid. Phenylglycine derivatives exist predominantly as zwitterions near a neutral pH, with an isoelectric point (pI) typically around 5.4 to 5.6[2]. At this exact pH, the molecule carries a net charge of zero, which drastically reduces its hydration energy and solubility, causing it to precipitate. Inorganic salts, however, remain highly soluble in the aqueous phase. By dissolving your crude hydrochloride salt in water and carefully titrating to pH ~5.4, you force the pure free amino acid out of solution while leaving the salts behind.

Q2: NMR analysis shows lingering traces of 3-bromobenzaldehyde. Why didn't standard recrystallization remove this? A: 3-bromobenzaldehyde is a highly non-polar organic liquid that can become trapped within the crystal lattice of the polar amino acid salt during rapid precipitation[1]. To remove it, you must exploit differential solubility. The hydrochloride salt of your amino acid is highly polar and completely insoluble in aprotic, non-polar solvents like diethyl ether or ethyl acetate. Conversely, the unreacted aldehyde is highly soluble in these solvents. Performing a vigorous solvent trituration (slurrying the solid in ether) will selectively extract the aldehyde into the liquid phase.

Q3: The crude powder has a strong yellow or brown discoloration. How can I obtain a white crystalline powder? A: Discoloration is usually caused by trace amounts of oxidized polymeric byproducts or degradation of the aldehyde starting material. These conjugated impurities are highly hydrophobic and possess high molecular weights. Activated carbon (charcoal) treatment is the optimal solution here[3]. The porous, hydrophobic surface of the activated carbon selectively adsorbs these large, conjugated molecules via van der Waals forces while ignoring the smaller, highly polar amino acid salt.

Q4: After isoelectric precipitation, I have the free base (zwitterion). How do I cleanly re-form the hydrochloride salt? A: Treating the free base with aqueous HCl will reintroduce water, requiring a harsh lyophilization or evaporation step that can degrade the product. Instead, suspend the dry zwitterion in an anhydrous solvent (like dry diethyl ether) and introduce anhydrous HCl gas or a commercial HCl-in-ether solution[4]. The zwitterion will protonate and immediately precipitate as a highly pure, anhydrous hydrochloride salt.

Quantitative Data Summary

The following table summarizes the expected outcomes of each targeted purification methodology.

| Purification Method | Target Impurity | Mechanism of Action | Expected Yield Recovery | Typical Purity Increase |

| Isoelectric Precipitation | Inorganic salts (NaCl, NH₄Cl) | Zwitterion insolubility at pI (~5.4) | 80–85% | +15–20% |

| Solvent Trituration | Unreacted 3-bromobenzaldehyde | Differential solubility (Polar vs. Non-polar) | 90–95% | +5–10% |

| Activated Carbon | Colored oxidation byproducts | Hydrophobic adsorption in porous matrix | 75–80% | Decolorization (Visual) |

Step-by-Step Experimental Protocols

Protocol A: Isoelectric Precipitation & Salt Removal

Objective: Remove inorganic salts by precipitating the zwitterionic free base.

-

Dissolution: Dissolve the crude 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride in a minimal volume of deionized water at room temperature.

-

Titration: Insert a calibrated pH meter into the solution. Slowly add 1M NaOH (or 1M NH₄OH) dropwise under continuous stirring.

-

Precipitation: Stop the base addition exactly when the pH reaches 5.4. A thick, white precipitate of the zwitterionic free amino acid will form.

-

Maturation: Stir the suspension at 4°C for 1 hour to maximize crystal growth and precipitation yield.

-

Filtration: Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water.

-

Self-Validation System: Collect the filtrate from the final water wash and test its electrical conductivity. A high initial conductivity that drops to near-zero in subsequent washes confirms the complete removal of ionic inorganic salts.

Protocol B: Activated Carbon Decolorization

Objective: Remove high-molecular-weight colored impurities.

-

Solvation: Dissolve the crude material in a suitable solvent (e.g., hot water or methanol) where it is fully soluble.

-

Adsorption: Add 5–10% (w/w) activated decolorizing charcoal to the solution[3].

-

Heating: Heat the mixture gently (avoiding a rolling boil) for 15–30 minutes to allow the kinetic adsorption of conjugated impurities into the carbon pores.

-

Hot Filtration: Perform a hot filtration through a tightly packed pad of Celite to remove the fine charcoal particles.

-

Self-Validation System: Inspect the filtrate against a pure white background. The solution should be visually clear and colorless. If a yellow tint persists, the carbon loading was insufficient; repeat the treatment with a fresh 5% (w/w) carbon charge.

Protocol C: Anhydrous Hydrochloride Salt Reformation

Objective: Convert the purified zwitterion back to the HCl salt without introducing water.

-

Suspension: Suspend the thoroughly dried, purified zwitterionic 2-Amino-2-(3-bromophenyl)acetic acid in anhydrous diethyl ether under an inert nitrogen atmosphere.

-

Acidification: Cool the suspension to 0°C. Slowly add a stoichiometric excess of 1M HCl in diethyl ether (or bubble anhydrous HCl gas directly into the solvent)[4].

-

Reaction: Stir for 30 minutes. The zwitterion will protonate, forming the highly polar, ether-insoluble hydrochloride salt.

-

Isolation: Filter the newly formed salt under vacuum, wash with fresh cold diethyl ether, and dry under high vacuum.

-

Self-Validation System: Spot the final ether wash on a TLC plate and visualize under UV light (254 nm). The complete absence of UV-active spots in the wash confirms that all non-polar organics (like residual aldehyde) have been successfully purged from the final salt.

References

-

Veeprho. Phenylglycine Impurities and Related Compound. Retrieved from [Link]

-

City University of New York (CUNY). Purification by Recrystallization. Retrieved from[Link]

- Google Patents (WO2003053909A1).Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride

An in-depth understanding of the analytical profile of unnatural amino acids is critical for modern drug discovery. 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (commonly referred to as 3-bromophenylglycine hydrochloride) is a highly specialized chiral building block. It is frequently utilized in the synthesis of RGD-containing cyclic peptides designed to target αvβ3 integrins in tumor neovasculature[1].

However, the structural features that make this molecule biologically valuable—the alpha-chiral center, the hydrochloride salt form, and the asymmetric 3-bromo substitution—also present distinct challenges during structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy. The quadrupolar nature of the chloride counterion and its extensive hydrogen-bonding network heavily influence the behavior of exchangeable protons[2].

As a Senior Application Scientist, I have compiled this comparative guide to objectively evaluate the analytical conditions required for the rigorous 1H NMR characterization of 3-bromophenylglycine hydrochloride. We will compare the performance of different solvent systems and spectrometer field strengths, providing the causality behind these experimental choices and a self-validating protocol for your laboratory.

Solvent System Comparison: DMSO-d6 vs. D2O

The choice of deuterated solvent fundamentally alters the observed 1H NMR spectrum of amino acid hydrochlorides. The primary analytical objective dictates the solvent choice: confirming the intact hydrochloride salt versus achieving maximum solubility for downstream liquid chromatography-mass spectrometry (LC-MS) correlation.

The Causality of Proton Exchange

In protic solvents like Deuterium Oxide (D2O), the labile protons of the carboxylic acid (-COOH) and the primary ammonium group (-NH3+) undergo rapid, continuous isotopic exchange with the bulk solvent. This rapid exchange effectively "wipes out" these signals from the spectrum, replacing them with a single, broad residual water (HOD) peak around 4.79 ppm.

Conversely, Dimethyl Sulfoxide-d6 (DMSO-d6) is a highly polar, aprotic solvent that acts as a strong hydrogen-bond acceptor. The sulfoxide oxygen forms rigid hydrogen bonds with the -NH3+ protons of the hydrochloride salt. This interaction drastically slows the intermolecular proton exchange rate, shifting it to the "slow exchange" regime on the NMR timescale[3]. As a result, the -NH3+ protons become clearly visible as a broad singlet integrating to 3H.

Quantitative Chemical Shift Comparison

Table 1: Comparative 1H NMR Chemical Shifts of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride (Referenced to TMS at 0.00 ppm).

| Proton Assignment | Multiplicity & J-Coupling | DMSO-d6 Shift (ppm) | D2O Shift (ppm) | Integration |

| -COOH | Broad Singlet | ~13.50 | Exchanged | 1H |

| -NH3+ | Broad Singlet | ~8.80 | Exchanged | 3H |

| H2 (Aromatic) | t (⁴J ≈ 1.8 Hz) | 7.75 | 7.65 | 1H |

| H4 (Aromatic) | dt (³J ≈ 7.8, ⁴J ≈ 1.5 Hz) | 7.60 | 7.55 | 1H |

| H6 (Aromatic) | dt (³J ≈ 7.8, ⁴J ≈ 1.5 Hz) | 7.50 | 7.45 | 1H |

| H5 (Aromatic) | t (³J ≈ 7.8 Hz) | 7.40 | 7.35 | 1H |

| CH (Alpha) | Singlet | 5.15 | 5.30 | 1H |

Note: The alpha-proton of phenylglycine derivatives is highly sensitive to its electronic environment and solvent polarity, typically resonating between 5.1 and 5.5 ppm[4].

Figure 1: Decision workflow for selecting the optimal NMR solvent system based on analytical goals.

Spectrometer Field Strength: 400 MHz vs. 600 MHz

The 3-bromo substitution on the phenyl ring breaks the molecular symmetry, creating a complex, second-order AMXY spin system. The proximity of the chemical shifts of the four aromatic protons (H2, H4, H5, H6) makes field strength a critical variable.

The Causality of Resolution

Nuclear spin-spin coupling constants (J-values, measured in Hz) are independent of the external magnetic field (B0). However, the chemical shift dispersion (the physical separation of peaks in Hz) increases linearly with the magnetic field.

At 400 MHz , the chemical shift difference (Δν) between H4 (~7.60 ppm) and H6 (~7.50 ppm) is roughly 40 Hz. Because the ortho-coupling (³J) is ~7.8 Hz, the ratio Δν/J is relatively small (~5). This leads to pronounced "roofing" (second-order effects) where the inner peaks of the multiplets intensify and the outer peaks diminish, often causing H4 and H6 to merge into an unresolvable multiplet.

At 600 MHz , the Δν between H4 and H6 increases to 60 Hz. The higher Δν/J ratio (~7.7) pushes the system closer to first-order behavior. This allows for the baseline resolution of the doublet of triplets (dt) for both H4 and H6, enabling the precise extraction of the meta-coupling (⁴J ≈ 1.5 Hz) required to definitively prove the meta-substitution pattern of the bromine atom.

Figure 2: J-coupling network of the 3-bromophenyl ring demonstrating ortho and meta interactions.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, every protocol must include internal validation mechanisms. The following methodology guarantees reproducible, high-fidelity spectra for amino acid hydrochlorides[5].

Step 1: Sample Preparation

-

Accurately weigh 10.0 mg of 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride.

-

Dissolve the solid in 600 µL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).

-

Validation Check: Inspect the NMR tube against a light source. The solution must be optically clear. Any turbidity indicates incomplete dissolution of the salt lattice, which will artificially broaden the peaks and skew integration values.

Step 2: Instrument Tuning & Shimming

-

Insert the sample into the spectrometer (preferably 600 MHz for complete aromatic resolution) and lock onto the DMSO-d6 deuterium signal.

-

Perform automated 3D gradient shimming.

-

Validation Check: Observe the TMS peak at 0.00 ppm. The Full Width at Half Maximum (FWHM) must be <1.0 Hz. If the peak is broader or asymmetrical, re-shim the instrument. Poor shimming will obscure the critical 1.5 Hz meta-couplings.

Step 3: Acquisition Parameters

-

Load a standard 1D proton pulse sequence (e.g., zg30).

-

Set the relaxation delay (D1) to a minimum of 2.0 seconds . This is crucial; the quaternary carboxylic acid proton and the ammonium protons have longer T1 relaxation times. A short D1 will result in under-integration of these functional groups.

-

Acquire 16 to 32 scans at 298 K.

Step 4: Processing & Integration Validation

-

Apply an exponential line broadening (LB) function of 0.3 Hz prior to Fourier Transformation to optimize the signal-to-noise ratio without sacrificing the resolution of the J-couplings.

-

Phase the spectrum manually, ensuring the baseline is perfectly flat.

-

Validation Check (The Self-Validating Step): Calibrate the integral of the isolated alpha-CH singlet (~5.15 ppm) strictly to 1.00 .

-

Verify the remaining integrals: The complex aromatic region (7.3–7.8 ppm) must integrate to exactly 4.00 ± 0.05 . The broad downfield peak (~8.80 ppm) must integrate to 3.00 ± 0.1 , confirming the presence of the intact -NH3+ hydrochloride salt.

References

1.[2] "Chlorine-35/37 NMR Spectroscopy of Solid Amino Acid Hydrochlorides: Refinement of Hydrogen-Bonded Proton Positions Using Experiment and Theory." The Journal of Physical Chemistry B - ACS Publications. Available at:[Link] 2.[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at:[Link] 3.[5] "Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz." Journal of the American Chemical Society. Available at:[Link] 4.[4] "Boc-Phenylglycine: The Reagent of Choice for the Assignment of the Absolute Configuration of α-Chiral Primary Amines by 1H NMR Spectroscopy." The Journal of Organic Chemistry - ResearchGate. Available at:[Link] 5.[1] "US9073974B2 - RGD-containing cyclic peptides." Google Patents. Available at:

Sources

A Comparative Guide to the FTIR Spectroscopy of 2-Amino-2-(3-bromophenyl)acetic acid HCl

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structure is paramount. 2-Amino-2-(3-bromophenyl)acetic acid hydrochloride is a substituted α-amino acid, a class of molecules with significant applications in organic synthesis and as building blocks for novel therapeutics. Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and cost-effective analytical technique for the structural elucidation and quality control of such compounds.[1] This guide provides an in-depth analysis of the expected characteristic FTIR absorption peaks for 2-Amino-2-(3-bromophenyl)acetic acid HCl, supported by comparative data from analogous structures and established spectroscopic principles.

Molecular Structure and Expected Vibrational Modes

The structure of 2-Amino-2-(3-bromophenyl)acetic acid HCl incorporates several key functional groups that give rise to a unique and identifiable infrared spectrum. The presence of a protonated amine (as a hydrochloride salt), a carboxylic acid, and a meta-substituted bromophenyl ring dictates the primary vibrational modes we expect to observe.

Figure 1: Molecular structure of 2-Amino-2-(3-bromophenyl)acetic acid HCl, highlighting the key functional groups.

Comparative Analysis of Characteristic FTIR Peaks

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-Amino-2-(3-bromophenyl)acetic acid HCl | Comparative Data: 3-Aminophenylacetic acid (cm⁻¹) [2][3][4] | Comparative Data: α-Bromophenylacetic acid (cm⁻¹) [5] | Rationale for Assignment |

| O-H Stretch (Carboxylic Acid) | Broad, ~3300-2500 | Broad, ~3000-2500 | Broad, ~3100-2600 | The strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.[6] |

| N-H Stretch (Amine Salt) | ~3100-2800 (multiple bands) | ~3300-3400 (free amine) | N/A | As a hydrochloride salt, the amine exists as R-NH₃⁺. These stretching vibrations typically appear as a broad series of bands in this region, often superimposed on the O-H stretch. |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Characteristic stretching vibrations for sp² hybridized C-H bonds in the phenyl ring. |

| Aliphatic C-H Stretch | ~2900-2800 | ~2900-2800 | ~2900-2800 | Stretching vibration of the Cα-H bond. |

| C=O Stretch (Carboxylic Acid) | ~1730-1700 | ~1715 | ~1720 | The carbonyl stretch is a strong, sharp peak. Its position can be influenced by hydrogen bonding. |

| N-H Bend (Amine Salt) | ~1600-1500 | ~1620 (free amine scissoring) | N/A | The bending vibration of the N-H bonds in the ammonium group. |

| Aromatic C=C Stretch | ~1600-1450 (multiple bands) | ~1600, ~1490, ~1450 | ~1600, ~1495, ~1450 | These bands arise from the skeletal vibrations of the benzene ring. |

| C-O Stretch (Carboxylic Acid) | ~1300-1200 | ~1250 | ~1280 | Coupled with O-H in-plane bending, this vibration is characteristic of carboxylic acids. |

| Aromatic C-H Bend (out-of-plane) | ~900-675 | ~880, ~780, ~690 (meta-substitution) | ~750, ~690 (mono-substitution) | The pattern of these bands is diagnostic of the substitution pattern on the benzene ring. For meta-substitution, strong bands are expected in these regions. |

| C-Br Stretch | ~680-515 | N/A | ~650 | The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum. |

Experimental Protocol: Acquiring an FTIR Spectrum via KBr Pellet Method

To validate the predicted spectral data, the following protocol for acquiring a high-quality FTIR spectrum of a solid sample is recommended.

Materials:

-

2-Amino-2-(3-bromophenyl)acetic acid HCl sample

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer

Procedure:

-

Sample Preparation:

-

Gently grind a small amount of KBr in the agate mortar to a fine powder.

-

Add approximately 1-2 mg of the 2-Amino-2-(3-bromophenyl)acetic acid HCl sample to the KBr. The sample-to-KBr ratio should be roughly 1:100.

-

Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

-

Pellet Formation:

-

Transfer a small amount of the KBr/sample mixture to the pellet die.

-

Ensure the powder is evenly distributed across the surface of the die.

-

Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Collect a background spectrum of the empty sample compartment. This will account for atmospheric CO₂ and water vapor.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Process the resulting spectrum by performing a background subtraction.

-

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. A vibrational spectroscopy study on 3-aminophenylacetic acid by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]